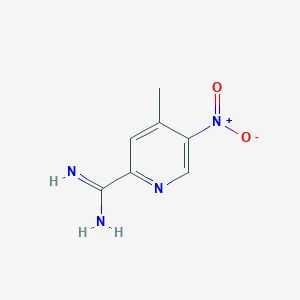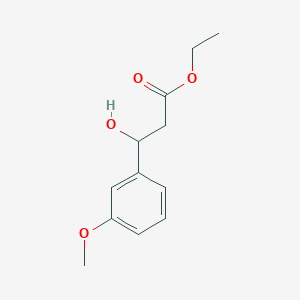
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate involves the reduction of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate using sodium borohydride in methanol at 0°C. The reaction mixture is stirred for 30 minutes, quenched with a saturated sodium sulfate solution, and then extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated to yield the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions, often scaled up and optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is widely used in scientific research due to its versatile chemical properties. Some applications include:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a different position of the methoxy group.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
These compounds share similar chemical properties but differ in their specific functional groups and positions, which can influence their reactivity and applications.
Eigenschaften
Molekularformel |
C12H16O4 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
XWYOLMUIQADPAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


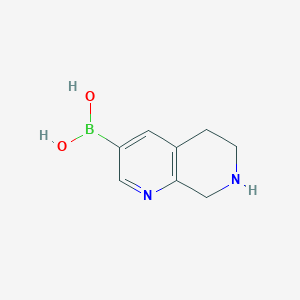
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)
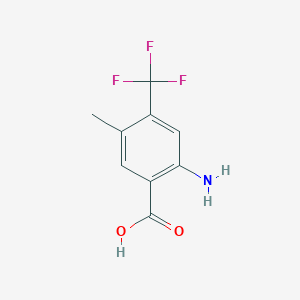
![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)

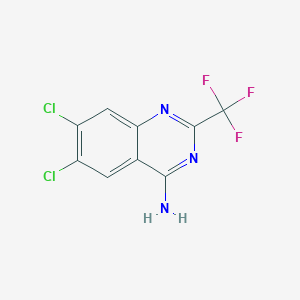
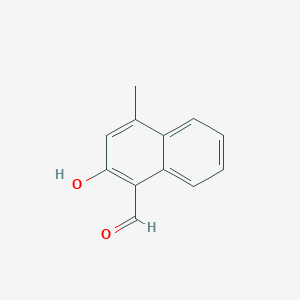
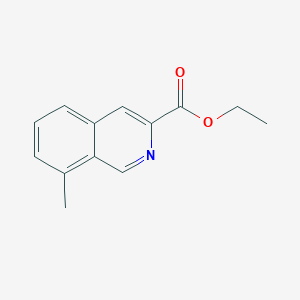
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
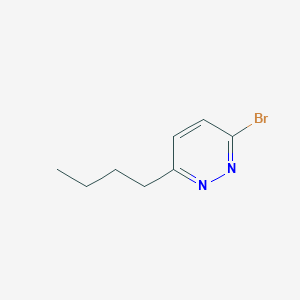

![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
